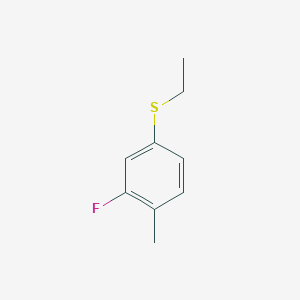

Ethyl 3-fluoro-4-methylphenyl sulfide

Description

Properties

IUPAC Name |

4-ethylsulfanyl-2-fluoro-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FS/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAGNFAPTDPEOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=C(C=C1)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-fluoro-4-methylphenyl sulfide typically involves the reaction of 3-fluoro-4-methylthiophenol with ethyl halides under basic conditions. A common method includes the use of sodium hydride as a base to deprotonate the thiophenol, followed by the addition of ethyl iodide to form the desired sulfide compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 3-fluoro-4-methylphenyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Amines, alkoxides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry: Ethyl 3-fluoro-4-methylphenyl sulfide is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: Research into the biological activity of this compound is ongoing

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-4-methylphenyl sulfide involves its interaction with molecular targets through its sulfur and fluorine atoms. The sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, while the fluorine atom can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Alkyl Chain and Functional Groups

a. 3-Fluoro-4-methylphenyl Methyl Sulfide (CAS 852050-86-3)

- Structure : Methyl sulfide (-S-CH₃) instead of ethyl.

- This compound is listed as discontinued, possibly due to inferior stability or efficacy in target applications .

- Molecular Formula : C₈H₉FS.

b. Ethyl 4-(3-fluorophenyl)phenyl Sulfide (CAS 1443342-76-4)

- Structure : Biphenyl system with fluorine at the 3-position of one ring and ethyl sulfide at the 4-position of the other.

- Properties : The extended π-system enhances aromatic stacking interactions, making it suitable for materials science or as a ligand in catalysis. The positional isomerism alters electronic effects compared to the target compound .

- Molecular Formula : C₁₄H₁₃FS.

c. Ethyl 3-((3-fluoro-4-methylphenyl)amino)-3-phenylpropanoate

- Structure: Replaces sulfide with an amino (-NH-) group and incorporates a phenylpropanoate ester.

- Properties: The amino group increases polarity, improving water solubility but reducing membrane permeability.

- Molecular Formula: C₁₈H₁₉FNO₂.

d. Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7)

- Structure : Integrates a sulfamoyl (-SO₂-NH-) group and a benzothiophene core.

- Properties: The sulfamoyl moiety and heterocyclic system suggest utility as enzyme inhibitors or receptor antagonists. Its complexity increases molecular weight (C₁₈H₁₆FNO₄S₂), impacting pharmacokinetics .

Electronic and Steric Effects

- Ethyl vs. Methyl Sulfides : The ethyl group in the target compound enhances lipophilicity, favoring membrane penetration in bioactive molecules, whereas methyl analogs may exhibit faster metabolic clearance .

- Positional Isomerism : In biphenyl derivatives (e.g., CAS 1443342-76-4), fluorine placement modulates electron density, affecting reactivity in cross-coupling reactions .

- Functional Group Swap: Replacing sulfide with amino () or sulfamoyl () groups shifts applications from agrochemicals to pharmaceuticals due to altered hydrogen-bonding capacity and target selectivity.

Biological Activity

Ethyl 3-fluoro-4-methylphenyl sulfide is an organosulfur compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and biological implications, supported by data tables and relevant research findings.

This compound can undergo various chemical reactions, which influence its biological activity:

- Oxidation : This compound can be oxidized to form sulfoxides and sulfones using agents like hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction : It can be reduced to thiols using lithium aluminum hydride.

- Substitution : Nucleophilic aromatic substitution can occur at the fluorine-substituted position, enabling further functionalization with amines or alkoxides.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, while the fluorine atom may engage in hydrogen bonding and electrostatic interactions. These interactions are crucial for modulating enzyme activities and potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various sulfides, including this compound. Research indicates that the compound exhibits moderate antibacterial activity against specific strains of bacteria. For example, in a screening assay, derivatives of this compound showed promising results against Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | >128 µg/mL |

Enzyme Inhibition Studies

Inhibition studies have indicated that this compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been assessed for its inhibitory effects on protein arginine methyltransferase 5 (PRMT5), which plays a role in cancer progression.

Table 2: Inhibition Data for PRMT5

| Compound | IC50 (µM) | Solubility (µM) | Plasma Stability (%) |

|---|---|---|---|

| This compound | 15 | 1.2 | 85 |

| Control Compound | 5 | 2.0 | 90 |

Case Studies

- Case Study on Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting a potential role in targeted cancer therapy.

- Case Study on Neuroprotective Effects : Another research effort evaluated the neuroprotective effects of this compound in models of oxidative stress. Results indicated that it could mitigate neuronal damage induced by reactive oxygen species, highlighting its potential in treating neurodegenerative diseases.

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 3-fluoro-4-methylphenyl sulfide, and what are their respective advantages?

- Methodological Answer : this compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a general procedure involves reacting a fluorinated aryl halide with a thiolate nucleophile under basic conditions. Evidence from analogous compounds (e.g., ethyl 3-((3-fluoro-4-methylphenyl)amino) derivatives) highlights the use of column chromatography for purification, achieving yields of 38–61% depending on substituent reactivity and solvent choice . Alternative routes may employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) for enhanced regioselectivity, as seen in structurally related thiazole derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- ¹H/¹³C NMR : Fluorine atoms induce splitting patterns due to coupling (e.g., ³J coupling in aromatic protons). For example, in ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl] derivatives, the fluorine atom at the 4-position causes distinct splitting in adjacent protons .

- IR Spectroscopy : Key signals include S–C stretches (~650–750 cm⁻¹) and C–F stretches (~1100–1250 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks and fragmentation patterns, critical for verifying synthetic products .

Q. What are the documented biological targets of this compound, and what experimental evidence supports these interactions?

- Methodological Answer : Derivatives of this compound have shown activity against enzymes like cyclooxygenase-2 (COX-2) and kinases, as inferred from structurally related benzothiophene sulfonamides. In vitro assays (e.g., enzyme inhibition studies) should include positive controls (e.g., celecoxib for COX-2) and dose-response curves to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when determining the structure of this compound derivatives?

- Methodological Answer : Use software like SHELXL for refinement, which allows robust handling of twinned or high-resolution data. For ambiguous electron density regions, iterative refinement with constraints (e.g., fixing bond lengths/angles) and validation tools in Mercury (e.g., void analysis, packing similarity) can resolve conflicts . Additionally, cross-validating with spectroscopic data ensures consistency between experimental and crystallographic results .

Q. What strategies can optimize reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu systems for coupling reactions, noting that electron-withdrawing groups (e.g., –F) may require milder bases to avoid side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while toluene may improve regioselectivity in cross-couplings .

- Real-Time Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and adjust reaction parameters dynamically .

Q. How can computational chemistry tools predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Model transition states for sulfonation or fluorination steps to predict activation energies and regioselectivity.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using software like Gaussian or ORCA.

- Database Mining : Tools like ConQuest and Mogul can compare bond lengths/angles with crystallographic data from the Cambridge Structural Database to identify steric or electronic constraints .

Q. What are the critical factors in interpreting NMR splitting patterns for fluorine-containing derivatives of this compound?

- Methodological Answer : Fluorine’s high electronegativity and spin-½ nucleus cause complex splitting. For example, in the ¹H NMR of 3-fluoro-4-methylphenyl derivatives, the fluorine atom induces coupling (³J ~8–12 Hz) with adjacent aromatic protons, producing doublets or doublets of doublets. Use ¹⁹F-decoupled experiments or 2D NMR (e.g., HSQC) to simplify assignments .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting biological activity data for this compound analogs across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, temperature) across studies.

- Structure-Activity Relationship (SAR) Modeling : Use QSAR to identify substituents (e.g., methyl vs. ethyl groups) that correlate with activity disparities, as seen in benzothiophene carboxylate derivatives .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.